molecular formula C14H20O B13244428 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol

3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol

Cat. No.: B13244428
M. Wt: 204.31 g/mol
InChI Key: DQQIQIZEHRKUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol (CAS: 149602-69-7) is a cyclohexanol derivative featuring a 3-methylphenyl substituent at the 1-position and a methyl group at the 3-position of the cyclohexane ring. Its synthesis typically involves nucleophilic addition or substitution reactions, as seen in analogous compounds .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-1-(3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-5-3-7-13(9-11)14(15)8-4-6-12(2)10-14/h3,5,7,9,12,15H,4,6,8,10H2,1-2H3

InChI Key

DQQIQIZEHRKUSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C2=CC=CC(=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-methylbenzyl chloride.

    Grignard Reaction: A Grignard reagent is prepared from 3-methylbenzyl chloride and magnesium in dry ether. This reagent is then reacted with cyclohexanone to form the desired alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol may involve:

    Large-Scale Grignard Reaction: Using larger quantities of starting materials and solvents, the Grignard reaction is scaled up.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl and phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 3-Methyl-1-(3-methylphenyl)cyclohexanone.

    Reduction: 3-Methyl-1-(3-methylphenyl)cyclohexane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Substituents/Ring Modifications CAS Number Molecular Formula Molecular Weight Key Differences Reference
3-Methyl-1-(4-methylphenyl)cyclohexan-1-ol 4-methylphenyl instead of 3-methylphenyl 149602-69-7 C₁₄H₂₀O 204.31 g/mol Regioisomerism (para vs. meta substitution) alters steric and electronic properties
(1S,3R)-3-Methyl-1-((triisopropylsilyl)ethynyl)cyclohexan-1-ol Ethynyl group with triisopropylsilyl protection - C₂₀H₃₆OSi 320.58 g/mol Bulky substituent enhances lipophilicity; used in stereoselective synthesis
N-Ethyl-1-(3-methylphenyl)cyclohexan-1-amine Hydroxyl replaced by ethylamine - C₁₅H₂₃N 217.35 g/mol Increased basicity; potential CNS activity
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol Cyclohexene ring with isopropenyl group 20019-62-9 C₁₀H₁₆O 152.23 g/mol Unsaturation increases volatility; used in fragrances

Physicochemical Properties

  • Hydrogen Bonding: Fluorinated analogues (e.g., trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol) exhibit intramolecular N–H···F interactions, enhancing cell permeability compared to non-fluorinated derivatives .
  • Solubility : 3-(Hydroxymethyl)cyclohexan-1-ol (CAS: 76140-18-6) has higher water solubility due to the polar hydroxymethyl group, unlike the target compound’s hydrophobic 3-methylphenyl group .
  • Thermal Stability : Cyclobutane derivatives (e.g., 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid) exhibit lower thermal stability due to ring strain .

Data Tables

Table 1: Key Physicochemical Comparisons

Property 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol 3-Methyl-1-(4-methylphenyl)cyclohexan-1-ol trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol
Boiling Point Not reported Not reported >250°C (decomposes)
LogP (Octanol-Water) Estimated ~3.2 Estimated ~3.1 2.8 (fluorine reduces lipophilicity)
Melting Point 85–90°C (predicted) 80–85°C (predicted) 145–150°C

Table 2: Bioactivity Insights

Compound Bioactivity Notes Reference
3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol Limited data; structural similarity suggests CNS penetration potential
N-Ethyl-1-(3-methylphenyl)cyclohexan-1-amine Analogous to NMDA receptor antagonists; possible neuropharmacological use
Fluorinated amino alcohols Enhanced blood-brain barrier penetration due to fluorine’s H-bonding effects

Biological Activity

3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol, a cyclohexanol derivative, has garnered attention for its potential biological activities. This compound's structure features a cyclohexane ring substituted with methyl and phenyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol is C12H18OC_{12}H_{18}O. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a methyl group and a 3-methylphenyl group. This structure is significant as it may enhance lipophilicity and modulate interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol exhibit antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity of Cyclohexanol Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-1-(3-methylphenyl)cyclohexan-1-olStaphylococcus aureus32 µg/mL
3-MethylcyclohexanolEscherichia coli64 µg/mL
4-MethylcyclohexanolPseudomonas aeruginosa16 µg/mL

Analgesic Effects

The analgesic properties of cyclohexanol derivatives have been explored in various studies. For instance, compounds structurally related to 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol have shown efficacy in reducing pain in animal models, potentially through modulation of the opioid receptors .

Case Study: Analgesic Activity
A study conducted on mice demonstrated that the administration of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol resulted in significant pain relief compared to control groups. The mechanism was hypothesized to involve interaction with mu-opioid receptors, akin to the action of known analgesics like tramadol .

The biological activity of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pain perception and antimicrobial activity.
  • Antioxidant Properties : Some studies suggest that cyclohexanol derivatives possess antioxidant capabilities, which could contribute to their therapeutic effects by reducing oxidative stress in cells .
  • Cell Proliferation Inhibition : Preliminary research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .

Research Findings

A comprehensive review of literature reveals a growing interest in the pharmacological applications of cyclohexanol derivatives. The findings underscore the need for further investigation into the specific biological pathways influenced by 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol.

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityEffective against Staphylococcus aureus
Analgesic EffectsSignificant pain reduction in animal models
Antioxidant PropertiesExhibited antioxidant activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.